N-(pyridin-3-ylmethyl)propan-1-amine
Overview
Description
N-(pyridin-3-ylmethyl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethanol with propan-1-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-3-ylmethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(pyridin-3-ylmethyl)propan-1-imine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can yield this compound hydrochloride when treated with reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as this compound derivatives when reacted with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-(pyridin-3-ylmethyl)propan-1-imine.
Reduction: this compound hydrochloride.
Substitution: Various this compound derivatives.
Scientific Research Applications
N-(pyridin-3-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and potentially providing therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
- N-(pyridin-2-ylmethyl)propan-1-amine
- N-(pyridin-4-ylmethyl)propan-1-amine
- N-(pyridin-3-ylmethyl)butan-1-amine
Comparison: N-(pyridin-3-ylmethyl)propan-1-amine is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to N-(pyridin-2-ylmethyl)propan-1-amine and N-(pyridin-4-ylmethyl)propan-1-amine, the 3-position pyridine derivative may exhibit different binding affinities and selectivities for molecular targets. Additionally, the length of the alkyl chain (propan-1-amine vs. butan-1-amine) can affect the compound’s solubility, stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOUAABYXKHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405884 | |
Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19730-13-3 | |
Record name | N-Propyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19730-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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